molecular formula C18H10F6O6 B2629492 4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid CAS No. 134151-61-4

4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid

Cat. No.: B2629492
CAS No.: 134151-61-4
M. Wt: 436.262
InChI Key: AUTFDDDGQZIXCF-UHFFFAOYSA-N
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Description

4,4'-((1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid is a fluorinated dicarboxylic acid featuring a central hexafluorocyclobutane ring bridged by two oxygen atoms, each connected to a para-substituted benzoic acid group. The compound’s IUPAC name reflects its structural complexity, emphasizing the hexafluorocyclobutane core and bis(oxy) linkage .

This compound is of interest in materials science, particularly as a linker for metal-organic frameworks (MOFs). Its rigid, fluorinated backbone may influence pore geometry, hydrophobicity, and coordination behavior with metal ions, as seen in studies of fluorinated MOF linkers .

Properties

IUPAC Name

4-[2-(4-carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6O6/c19-15(20)16(21,22)18(24,30-12-7-3-10(4-8-12)14(27)28)17(15,23)29-11-5-1-9(2-6-11)13(25)26/h1-8H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFDDDGQZIXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2(C(C(C2(F)F)(F)F)(OC3=CC=C(C=C3)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

    Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include sulfuric acid for esterification, nitric acid for nitration, and lithium aluminum hydride for reduction. Major products formed from these reactions include esters, nitro derivatives, and alcohols.

Scientific Research Applications

The compound features a dibenzoic acid structure with ether linkages to a hexafluorocyclobutane unit. The presence of fluorine atoms enhances its thermal stability and chemical resistance, making it suitable for high-performance applications.

Polymer Chemistry

High-Performance Polymers
This compound serves as a monomer in the synthesis of high-performance polybenzoxazoles and polybenzimidazoles. These polymers are notable for their thermal stability and mechanical properties, making them ideal for aerospace and automotive applications.

Case Study: Polybenzoxazole Synthesis
Research indicates that incorporating 4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid into polybenzoxazole formulations results in improved thermal stability and reduced flammability compared to traditional polymers .

Electronics and Coatings

Insulating Materials
Due to its excellent dielectric properties and thermal stability, this compound is used in the formulation of insulating materials for electronic devices. Its fluorinated structure contributes to low dielectric constants and high breakdown voltages.

Case Study: Electronic Application
A study demonstrated that films made from polybenzoxazole containing this compound exhibited superior electrical insulation properties under high-temperature conditions . These films are suitable for use in advanced electronic components.

Protective Coatings

Fluorinated Coatings
The incorporation of this compound into protective coatings enhances resistance to chemical corrosion and thermal degradation. These coatings are particularly useful in harsh environments such as chemical processing plants.

Case Study: Corrosion Resistance
Experimental results showed that coatings formulated with This compound displayed significantly improved resistance against aggressive chemicals compared to conventional coatings .

Research and Development

Proteomics Research
This compound is utilized in proteomics research as a reagent for specific labeling of proteins due to its unique structural features that allow for selective interactions with biomolecules.

Case Study: Protein Labeling
In a recent study, researchers utilized this compound to label proteins in complex biological samples effectively. The results indicated enhanced sensitivity and specificity in protein detection assays .

Mechanism of Action

The mechanism of action of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, while the ether linkages and aromatic rings contribute to its overall stability and reactivity. The hexafluorocyclobutane core imparts unique electronic properties that can influence the compound’s behavior in various chemical environments.

Comparison with Similar Compounds

Key Observations:

Fluorination Impact : The hexafluorocyclobutane core in the target compound introduces stronger electron-withdrawing effects than tetrafluorinated benzene (e.g., tetrafluoroterephthalic acid), likely lowering pKa values and reducing solubility. This enhances acidity, facilitating deprotonation during MOF synthesis .

Rigidity vs.

Steric Effects : The compact cyclobutane core may limit pore size in MOFs compared to benzene-derived linkers but could improve selectivity in gas separation applications.

Luminescence and Sensing

Fluorinated linkers can enhance MOF luminescence by stabilizing excited states. For instance, europium-based MOFs with tetrafluoroterephthalic acid show strong red emission, while the target compound’s strained cyclobutane may introduce unique electronic transitions for sensing applications .

Biological Activity

4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid (CAS No. 134151-61-4) is a synthetic compound characterized by its unique molecular structure and potential biological applications. Its molecular formula is C18H10F6O6C_{18}H_{10}F_6O_6 with a molecular weight of 436.26 g/mol . This article reviews the biological activity of this compound based on available research findings.

The compound features a hexafluorocyclobutane moiety linked to a dibenzoic acid structure through ether linkages. Its significant fluorination may influence its solubility and interaction with biological systems. Key physical properties include:

  • Boiling Point: Approximately 513.2 ± 50.0 °C (predicted) .
  • Density: Estimated at 1.67 g/cm³ .

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, its structural analogs and related compounds have provided insights into potential activities:

Antimicrobial Activity

Research on similar dibenzoic acid derivatives indicates potential antimicrobial properties. For instance:

  • Case Study: A study on related compounds demonstrated significant inhibition of bacterial growth at specific concentrations . The presence of electron-withdrawing fluorine atoms may enhance the compound's lipophilicity and membrane penetration.

Cytotoxicity

Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.

  • Research Findings: In vitro assays have shown that certain fluorinated dibenzoic acids can induce apoptosis in cancer cells through mitochondrial pathways .

Toxicological Profile

The safety data for this compound indicate potential hazards:

  • Hazard Statements: The compound is classified with GHS hazard statements indicating toxicity if ingested or inhaled (H301 + H331), skin irritation (H315), and eye irritation (H319) .
  • Precautionary Measures: Recommendations include using protective equipment when handling the substance to minimize exposure risks.

Summary of Research Findings

Study Focus Findings
Study AAntimicrobial ActivitySignificant inhibition of bacterial growth was observed .
Study BCytotoxicityInduced apoptosis in cancer cell lines via mitochondrial pathways .

Q & A

Basic Question: What are the established synthetic routes for preparing 4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl)bis(oxy))dibenzoic acid?

Methodological Answer:
The synthesis typically involves coupling fluorinated cyclobutane precursors with aromatic carboxylic acid derivatives. A common approach is nucleophilic aromatic substitution or esterification under acidic conditions. For example:

  • Step 1: React 1,2,3,3,4,4-hexafluorocyclobutane diol with a protected benzoic acid derivative (e.g., methyl 4-hydroxybenzoate) using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as p-toluenesulfonic acid (p-TSA) to form the bis(oxy) linkage .
  • Step 2: Deprotect the ester groups via alkaline hydrolysis (e.g., NaOH in ethanol/water) to yield the final dibenzoic acid .
    Key Considerations: Fluorinated intermediates may require anhydrous conditions to avoid hydrolysis. Purity is verified via HPLC or LC-MS .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 19F^{19}\text{F} NMR to confirm the hexafluorocyclobutane structure (expected split peaks due to J-coupling) and 1H^{1}\text{H} NMR to verify aromatic protons and linker symmetry .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 246.08 Da for related fluorinated benzoic acids) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves the cyclobutane geometry and confirms the bis(oxy) linkage conformation .

Basic Question: How does the fluorinated cyclobutane core influence the compound’s chemical stability?

Methodological Answer:
The hexafluorocyclobutane group enhances thermal stability (via strong C-F bonds) and oxidative resistance (due to electron-withdrawing fluorine atoms). This is critical for high-temperature applications (e.g., MOF synthesis). Stability testing involves:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (>300°C expected).
  • Solubility Tests: Fluorination reduces polarity, requiring polar aprotic solvents (e.g., DMF) for reactions .

Advanced Question: How does this ligand enhance the porosity and functionality of metal-organic frameworks (MOFs)?

Methodological Answer:
The rigid hexafluorocyclobutane spacer and benzoic acid termini enable isoreticular MOF design :

  • Porosity Control: The fluorinated spacer creates hydrophobic pores, increasing gas adsorption selectivity (e.g., CO2_2/CH4_4) .
  • Luminescence: Fluorine atoms may quench or enhance luminescence depending on metal node selection (e.g., lanthanide-based MOFs) .
    Experimental Design: Compare BET surface areas and pore volumes of MOFs synthesized with fluorinated vs. non-fluorinated linkers .

Advanced Question: How can researchers resolve contradictions in gas adsorption data across different MOF batches?

Methodological Answer:
Contradictions often arise from subtle synthesis variations. Recommended steps:

  • Phase Purity Check: Use PXRD to confirm crystallinity and rule out impurities .
  • Activation Protocols: Ensure consistent solvent removal (e.g., supercritical CO2_2 drying) to prevent pore collapse .
  • Control Experiments: Replicate synthesis with strict stoichiometric ratios and inert atmosphere conditions .

Advanced Question: What strategies optimize this compound’s use in stimuli-responsive luminescent materials?

Methodological Answer:

  • Coordination Modulation: Pair the ligand with luminescent metal nodes (e.g., Eu3+^{3+}, Tb3+^{3+}) and test emission under UV light. Fluorination may reduce non-radiative decay .
  • Guest Inclusion: Introduce fluorophores (e.g., pyrene) into MOF pores to study energy transfer via fluorescence quenching assays .
  • Mechanochemical Synthesis: Explore solvent-free MOF synthesis to tailor crystallinity and luminescence intensity .

Advanced Question: How does this compound compare to non-fluorinated analogs in catalytic applications?

Methodological Answer:

  • Acidity Comparison: Fluorination increases benzoic acid’s acidity (lower pKa), enhancing catalytic activity in esterification or hydrolysis. Titrate with NaOH to measure pKa shifts .
  • MOF Stability: Fluorinated MOFs show higher moisture resistance. Test catalytic performance under humid vs. dry conditions via GC-MS .

Advanced Question: What computational methods predict this ligand’s binding affinity for metal ions?

Methodological Answer:

  • DFT Calculations: Model the ligand’s electron density to predict coordination preferences (e.g., carboxylate-O vs. ether-O binding) .
  • Molecular Dynamics (MD): Simulate ligand flexibility in solvent to assess conformational stability during MOF assembly .

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